4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride
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Overview
Description
4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride is a chemical compound that features a benzene ring substituted with a sulfonamide group, an aminopropyl chain, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1-sulfonyl chloride and 2-aminopropane.
Reaction: The benzene-1-sulfonyl chloride reacts with 2-aminopropane in the presence of a base, such as sodium hydroxide, to form 4-(2-aminopropyl)benzene-1-sulfonamide.
Methylation: The resulting compound is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, potentially reducing the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfonic acids.
Reduction: Reduced sulfonamide derivatives.
Substitution: Various N-substituted sulfonamides.
Scientific Research Applications
4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl chain and sulfonamide group are crucial for binding to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-aminopropyl)benzene-1-sulfonamide: Lacks the N-methyl group, which may affect its binding affinity and activity.
N-methylbenzene-1-sulfonamide: Lacks the aminopropyl chain, reducing its potential for specific interactions with biological targets.
Uniqueness
4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride is unique due to the presence of both the aminopropyl chain and the N-methyl group, which together enhance its binding properties and potential biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
Properties
CAS No. |
27917-30-2 |
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Molecular Formula |
C10H17ClN2O2S |
Molecular Weight |
264.8 |
Purity |
95 |
Origin of Product |
United States |
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